REACTION_CXSMILES
|
O(Cl)[Cl:2].[CH3:4][O:5][C:6](=[O:16])/[C:7](/C#N)=[CH:8]/[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C[N:18]([CH:20]=O)[CH3:19]>>[CH3:4][O:5][C:6](=[O:16])[C:7]1[CH:8]=[C:9]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:20]=[N:18][C:19]=1[Cl:2]
|
Name
|
|
Quantity
|
4.76 mL
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
COC(\C(=C\CCCCC)\C#N)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 14 h at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
After 3 h the mixture was extracted two times with dichloromethane
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the combined extracts were washed with ice water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
WAIT
|
Details
|
left a brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, isopropyl acetate/heptane)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(N=CC(=C1)CCCC)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.4 mmol | |
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |